molecular formula C18H20O4 B14185860 2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one CAS No. 922140-82-7

2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one

Katalognummer: B14185860
CAS-Nummer: 922140-82-7
Molekulargewicht: 300.3 g/mol
InChI-Schlüssel: BRHUUZHASVTFRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one is an organic compound that belongs to the class of phenylpropanoids These compounds are characterized by a phenyl group attached to a propanoid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxyphenol and 4-methylbenzaldehyde.

    Condensation Reaction: The 3,5-dimethoxyphenol undergoes a condensation reaction with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Intermediate: This reaction forms an intermediate compound, which is then subjected to further reactions to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3,4-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one: Similar structure with a different position of methoxy groups.

    2-(3,5-Dimethoxyphenoxy)-1-phenylpropan-1-one: Lacks the methyl group on the phenyl ring.

Uniqueness

2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one is unique due to the specific arrangement of methoxy and methyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

922140-82-7

Molekularformel

C18H20O4

Molekulargewicht

300.3 g/mol

IUPAC-Name

2-(3,5-dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C18H20O4/c1-12-5-7-14(8-6-12)18(19)13(2)22-17-10-15(20-3)9-16(11-17)21-4/h5-11,13H,1-4H3

InChI-Schlüssel

BRHUUZHASVTFRU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC2=CC(=CC(=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.